Quinolin-3-ylmethanol hydrochloride
Overview
Description
Quinolin-3-ylmethanol hydrochloride: is a chemical compound that belongs to the quinoline family. . This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a methanol group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-3-ylmethanol hydrochloride typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-3-carboxaldehyde using a reducing agent such as sodium borohydride in the presence of hydrochloric acid to yield quinolin-3-ylmethanol, which is then converted to its hydrochloride salt . Another approach involves the use of enaminones as intermediates, which can be cyclized to form the quinoline ring followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinolin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form quinolin-3-ylmethanal.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic environments.
Major Products:
Oxidation: Quinolin-3-ylmethanal.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinolin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinolin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death. Additionally, quinoline derivatives can interfere with hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with a similar structure but lacking the methanol group.
Quinolin-4-ylmethanol: Another quinoline derivative with the methanol group attached at the 4-position instead of the 3-position.
Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.
Uniqueness: Quinolin-3-ylmethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The presence of the methanol group at the 3-position allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .
Properties
IUPAC Name |
quinolin-3-ylmethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c12-7-8-5-9-3-1-2-4-10(9)11-6-8;/h1-6,12H,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDBLIOLWUWHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.